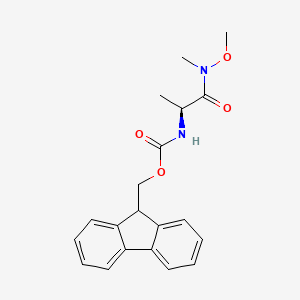

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

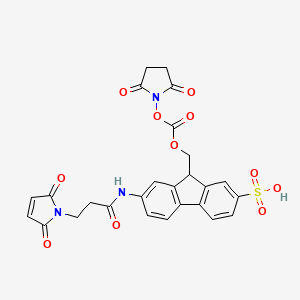

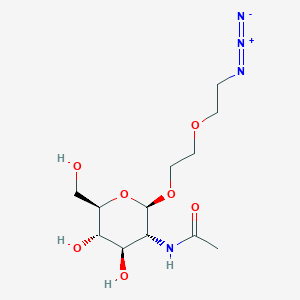

“N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide” is a complex organic compound. It is part of a class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) amino acids . Fmoc amino acids are commonly used in peptide synthesis due to their stability under a variety of conditions .

Synthesis Analysis

The synthesis of Fmoc amino acids typically involves the reaction of free amino acids with 9-fluorenylmethylchloroformate . This reaction can lead to the formation of small amounts of Fmoc-dipeptide, which can be difficult to eliminate by crystallization . An alternative method involves reacting the Fmoc-chloride first with sodium azide and then with the free amino acid, which eliminates this side reaction .Molecular Structure Analysis

The molecular structure of “this compound” is complex, as indicated by its name. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a bulky, aromatic protecting group commonly used in peptide synthesis .Chemical Reactions Analysis

The Fmoc group in “this compound” can be removed under mild basic conditions . This property is crucial in peptide synthesis, where the Fmoc group is used to protect the amino group during the coupling of amino acids .Orientations Futures

The use of Fmoc amino acids, such as “N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide”, in peptide synthesis is a well-established field. Future research may focus on developing new methods for the synthesis of Fmoc amino acids, improving the efficiency of peptide synthesis, and exploring new applications for these compounds .

Mécanisme D'action

Target of Action

The primary target of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide, often referred to as a Fmoc-protected amino acid, is the amino group of amino acids . The compound is used to protect these amino groups during peptide synthesis .

Mode of Action

The compound interacts with its targets by forming a protective group around the amino group of amino acids . This protective group is stable under acidic and oxidative conditions . Under mild basic conditions, the protective group is removed, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino group, it prevents unwanted side reactions during the synthesis process . Once the peptide bond is formed, the protective group can be removed under mild basic conditions .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino group, the compound ensures that peptide bonds are formed at the correct locations, leading to the desired peptide sequence .

Action Environment

The action of this compound is influenced by the environmental conditions. For instance, the compound’s protective group is stable under acidic and oxidative conditions but is removed under mild basic conditions . Additionally, research has shown that water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH, redox conditions, and the presence of water .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(19(23)22(2)25-3)21-20(24)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,21,24)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEHOGRNHNTRBF-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)

![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)

![1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%](/img/structure/B6316892.png)